molecular formula C9H14ClN B6192896 N,2,4-trimethylaniline hydrochloride CAS No. 2648962-56-3

N,2,4-trimethylaniline hydrochloride

Cat. No.: B6192896
CAS No.: 2648962-56-3
M. Wt: 171.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,2,4-trimethylaniline hydrochloride: is an organic compound with the molecular formula C9H14ClN It is an aromatic amine and a derivative of aniline, characterized by the presence of three methyl groups attached to the benzene ring and a hydrochloride group

Preparation Methods

Synthetic Routes and Reaction Conditions: N,2,4-trimethylaniline hydrochloride can be synthesized through the selective nitration of mesitylene, followed by the reduction of the resulting nitro compound to the corresponding aniline. The nitration process must be carefully controlled to avoid oxidation of the methyl groups. The final step involves the conversion of the aniline to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and reduction processes. The nitration is carried out using a mixture of nitric acid and sulfuric acid, followed by catalytic hydrogenation to reduce the nitro group to an amine. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions: N,2,4-trimethylaniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Catalytic hydrogenation, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Mechanism of Action

The mechanism of action of N,2,4-trimethylaniline hydrochloride involves its interaction with various molecular targets. As an aromatic amine, it can participate in electrophilic aromatic substitution reactions, forming covalent bonds with electrophiles. The presence of methyl groups on the benzene ring enhances its reactivity towards electrophiles, making it a useful intermediate in organic synthesis .

Comparison with Similar Compounds

Uniqueness: N,2,4-trimethylaniline hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized dyes and pigments, as well as in the preparation of complex ligands for coordination chemistry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of N,2,4-trimethylaniline hydrochloride can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "Aniline", "Methyl iodide", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Sodium acetate", "Acetic acid", "Methanol" ], "Reaction": [ "Step 1: Nitration of aniline with a mixture of nitric and sulfuric acid to form N-nitroaniline.", "Step 2: Reduction of N-nitroaniline with iron and hydrochloric acid to form N-phenyl-1,2-diaminoethane.", "Step 3: Methylation of N-phenyl-1,2-diaminoethane with methyl iodide and sodium hydroxide to form N,N-dimethyl-1,2-diaminoethane.", "Step 4: Diazotization of N,N-dimethyl-1,2-diaminoethane with sodium nitrite and hydrochloric acid to form N,N-dimethyl-2,4-diaminobenzenediazonium chloride.", "Step 5: Coupling of N,N-dimethyl-2,4-diaminobenzenediazonium chloride with aniline in the presence of sodium acetate and acetic acid to form N,2,4-trimethylaniline.", "Step 6: Quaternization of N,2,4-trimethylaniline with hydrochloric acid to form N,2,4-trimethylaniline hydrochloride." ] }

CAS No.

2648962-56-3

Molecular Formula

C9H14ClN

Molecular Weight

171.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.